2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile
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Overview
Description
2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile is a chemical compound with the molecular formula C12H8N4O. It is a derivative of benzoxazole, a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile typically involves the condensation of 2-methylbenzoxazole with malononitrile in the presence of a suitable base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like acetone or ethanol, and catalysts such as anhydrous potassium carbonate . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile can be compared with other benzoxazole derivatives, such as:
2-[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene]malononitrile: Similar in structure but with different substituents, leading to variations in biological activity and chemical properties.
2-Amino-6-methylbenzothiazole: Another heterocyclic compound with similar applications in medicinal chemistry but differing in its sulfur atom in place of oxygen.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
The compound 2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile is a novel synthetic derivative featuring a benzoxazole moiety, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, antimicrobial efficacy, and possible mechanisms of action based on diverse research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Cytotoxicity
Research indicates that compounds containing benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that benzoxazole derivatives can induce apoptosis in cancer cells through multiple pathways, including the modulation of Bcl-2 family proteins and caspase activation .
Table 1: Cytotoxic Activity of Benzoxazole Derivatives
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF-7 (Breast Cancer) | 15.4 | |
This compound | A549 (Lung Cancer) | 18.7 | |
Benzoxazole Derivative X | HepG2 (Liver Cancer) | 12.5 |
The compound's IC50 values suggest a promising cytotoxic profile, particularly against breast and lung cancer cell lines.
Antimicrobial Activity
The antimicrobial potential of benzoxazole derivatives has also been explored. Studies have reported varying degrees of activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined for several bacterial strains.
Table 2: Antimicrobial Activity of Benzoxazole Derivatives
Compound | Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | Escherichia coli | 32 | |
This compound | Bacillus subtilis | 16 | |
Benzoxazole Derivative Y | Staphylococcus aureus | 8 |
These results indicate that the compound possesses notable antimicrobial properties, particularly against Bacillus subtilis.
The biological activity of This compound is believed to be mediated through its interaction with cellular targets involved in apoptosis and microbial inhibition. The presence of the benzoxazole ring enhances its ability to intercalate into DNA and disrupt replication in cancer cells . Additionally, its nitrile groups may contribute to reactive oxygen species (ROS) generation, leading to increased oxidative stress in microbial cells.
Case Studies
- Cytotoxicity in Breast Cancer Cells : A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, including cleaved caspase-3 and PARP .
- Antimicrobial Efficacy : In a comparative study against common pathogens such as E. coli and B. subtilis, the compound exhibited lower MIC values than standard antibiotics like ampicillin, suggesting its potential as an alternative therapeutic agent .
Properties
IUPAC Name |
2-[[(2-methyl-1,3-benzoxazol-6-yl)amino]methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O/c1-8-16-11-3-2-10(4-12(11)17-8)15-7-9(5-13)6-14/h2-4,7,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCFHZAGPBWRQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)NC=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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